1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluoromethoxy Group: This step involves the reaction of a phenol derivative with a difluoromethylating agent.
Formation of the Carboxamide Group: This can be done by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: A bench-stable alternative to hazardous reagents used in the synthesis of sulfur (VI) compounds.
Uniqueness
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethoxy and ethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F2N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H20F2N4O3/c1-3-17-18(19(27)23-13-5-9-15(10-6-13)28-4-2)24-25-26(17)14-7-11-16(12-8-14)29-20(21)22/h5-12,20H,3-4H2,1-2H3,(H,23,27) |
InChI Key |
PLXZTJJHEKOHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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